2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)-
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Overview
Description
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- is a complex organic compound that belongs to the family of butenoic acids. This compound is characterized by the presence of a butenoic acid moiety attached to a dioxolane ring, which is further substituted with a hydroxybutyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- typically involves the aldol condensation reaction between a methyl ketone derivative and glyoxylic acid. This reaction can be facilitated by microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions usually involve the use of a base catalyst and controlled temperature settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The scalability of the aldol condensation reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxy group to a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction: The reduction of the double bond in the butenoic acid moiety can yield saturated carboxylic acids.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated carboxylic acids.
Scientific Research Applications
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity. The dioxolane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: A simple butenoic acid with a trans configuration.
Isocrotonic acid: A cis isomer of crotonic acid.
3-Butenoic acid: An isomer with the double bond located at a different position.
Uniqueness
2-Butenoic acid, 4-(2-(3-hydroxybutyl)-1,3-dioxolan-2-yl)- is unique due to the presence of the dioxolane ring and the hydroxybutyl group. These structural features confer distinct chemical and biological properties, making it different from other butenoic acids.
Properties
CAS No. |
76174-14-6 |
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Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(E)-4-[2-(3-hydroxybutyl)-1,3-dioxolan-2-yl]but-2-enoic acid |
InChI |
InChI=1S/C11H18O5/c1-9(12)4-6-11(15-7-8-16-11)5-2-3-10(13)14/h2-3,9,12H,4-8H2,1H3,(H,13,14)/b3-2+ |
InChI Key |
QTWRYDLTIZCYDQ-NSCUHMNNSA-N |
Isomeric SMILES |
CC(CCC1(OCCO1)C/C=C/C(=O)O)O |
Canonical SMILES |
CC(CCC1(OCCO1)CC=CC(=O)O)O |
Origin of Product |
United States |
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